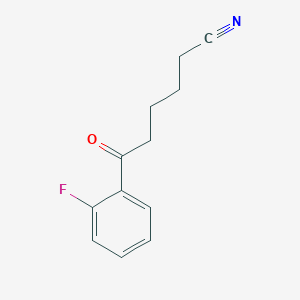

6-(2-Fluorophenyl)-6-oxohexanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenyl)-6-oxohexanenitrile, also known as 6-Fluoro-2-oxohexanenitrile (FON), is an organic compound that has been widely studied for its potential applications in scientific research. FON is a colorless solid that can be synthesized in the laboratory and has been used in a variety of research applications, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis Techniques and Challenges :

- The synthesis of related fluorochemicals like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain materials, involves complex processes like cross-coupling reactions and diazotization. These processes face challenges due to the high cost and toxicity of some reagents, and the formation of undesirable by-products (Qiu et al., 2009).

Fluorescent Chemosensors :

- Compounds based on 4-Methyl-2,6-diformylphenol, similar in structure to 6-(2-Fluorophenyl)-6-oxohexanenitrile, are used to develop chemosensors. These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, demonstrating high selectivity and sensitivity (Roy, 2021).

Electron Collision Studies and Plasma Applications :

- A brief review of electron collision studies highlights the use of fluorocarbons in plasma applications. This research underlines the need for detailed study of fluoroketones and fluoronitriles, which are potential substitutes for certain gases in electron collisional processes (Gupta, 2020).

Fluoroalkylation in Aqueous Media :

- Fluorine-containing functionalities are critical in designing pharmaceuticals, agrochemicals, and functional materials. Aqueous fluoroalkylation has become a key area of interest, offering environmentally friendly ways to incorporate fluorinated groups into target molecules. This has opened new prospects for green chemistry (Song et al., 2018).

Medical Imaging and Diagnostics :

- Fluorophores, which may be structurally related to this compound, are used in in vivo cancer diagnosis through optical imaging. Although some fluorophores can be toxic, their utility in real-time cancer detection using affordable equipment makes them a significant area of study (Alford et al., 2009).

Radiative Decay Engineering in Biochemistry :

- Radiative decay engineering (RDE) involves modifying the emission of fluorophores by altering their radiative decay rates. RDE is used to increase the intensity, temporal, and spatial distribution of radiation. This technique has applications in medical testing and biotechnology, offering opportunities to increase emission from non-fluorescent molecules and improve photostability (Lakowicz, 2001).

properties

IUPAC Name |

6-(2-fluorophenyl)-6-oxohexanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPLDBDAPQGHKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642222 |

Source

|

| Record name | 6-(2-Fluorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-36-7 |

Source

|

| Record name | 6-(2-Fluorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.